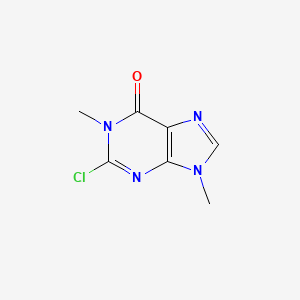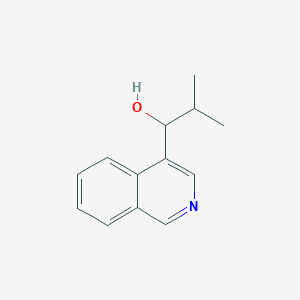
(2Z)-2-benzylidenecycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-benzylidenecycloheptan-1-one is an organic compound characterized by a benzylidene group attached to a cycloheptanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidenecycloheptan-1-one typically involves the aldol condensation reaction between benzaldehyde and cycloheptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an enolate ion from cycloheptanone, which then reacts with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-benzylidenecycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions at the benzylidene group.
Cyclization: Can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Cyclization: Acid or base catalysts, elevated temperatures
Major Products Formed
Oxidation: Benzylidene cycloheptanone carboxylic acid
Reduction: Benzylidene cycloheptanol
Substitution: Benzylidene cycloheptanone derivatives
Cyclization: Polycyclic compounds
Aplicaciones Científicas De Investigación
(2Z)-2-benzylidenecycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2Z)-2-benzylidenecycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-benzylidenecyclohexan-1-one: Similar structure but with a six-membered ring.
(2Z)-2-benzylidenecyclopentan-1-one: Similar structure but with a five-membered ring.
(2Z)-2-benzylidenecyclooctan-1-one: Similar structure but with an eight-membered ring.
Uniqueness
(2Z)-2-benzylidenecycloheptan-1-one is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(2Z)-2-benzylidenecycloheptan-1-one |
InChI |
InChI=1S/C14H16O/c15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11- |
Clave InChI |
BQCRDGOBIZRDJH-QBFSEMIESA-N |
SMILES isomérico |
C1CC/C(=C/C2=CC=CC=C2)/C(=O)CC1 |
SMILES canónico |
C1CCC(=CC2=CC=CC=C2)C(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






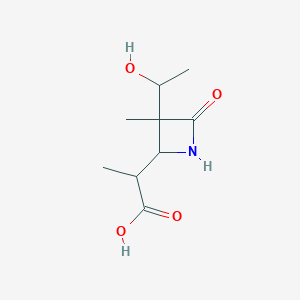
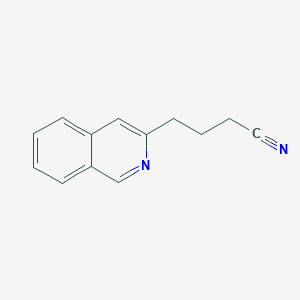


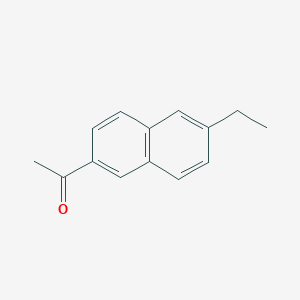
![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)

![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)
